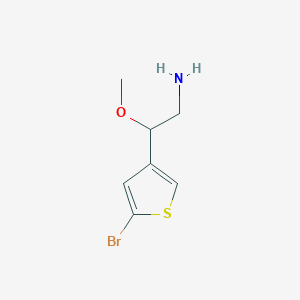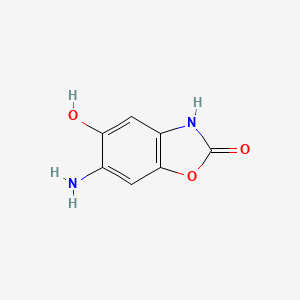![molecular formula C10H12N4 B13082274 1-[(6-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13082274.png)
1-[(6-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(6-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that features both pyridine and pyrazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both pyridine and pyrazole moieties in its structure allows for diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-(6-methylpyridin-2-yl)-1-(quinolin-6-yl)ethanone with hydrazine hydrate in the presence of dimethylacetamide . This reaction proceeds via cyclization to form the pyrazole ring.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(6-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using hydrogen peroxide in the presence of cobalt (II) complexes.
Substitution: It can undergo substitution reactions, particularly at the pyrazole ring, with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and cobalt (II) complexes are commonly used for oxidation reactions.
Substitution: Electrophiles such as alkyl halides can be used for substitution reactions under basic conditions.
Major Products Formed:
Oxidation: The major products include oxidized derivatives of the original compound.
Substitution: Substituted pyrazole derivatives are formed as major products.
Aplicaciones Científicas De Investigación
1-[(6-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Industry: The compound can be used in the synthesis of more complex molecules and materials.
Mecanismo De Acción
The mechanism of action of 1-[(6-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, as a PDE10A inhibitor, it binds to the enzyme’s active site, inhibiting its activity and thereby modulating neurotransmitter levels in the brain . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Quinolinyl-pyrazoles: These compounds share a similar structure but have a quinoline ring instead of a pyridine ring.
Pyrazole-based ligands: These ligands are used in coordination chemistry and share the pyrazole moiety with the compound .
Uniqueness: 1-[(6-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine is unique due to the presence of both pyridine and pyrazole rings, which confer distinct chemical reactivity and biological activity. Its ability to act as a ligand and its potential pharmacological applications make it a compound of significant interest.
Propiedades
Fórmula molecular |
C10H12N4 |
|---|---|
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
1-[(6-methylpyridin-2-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H12N4/c1-8-3-2-4-10(13-8)7-14-6-9(11)5-12-14/h2-6H,7,11H2,1H3 |
Clave InChI |
GUDNHZVCFGQLBK-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)CN2C=C(C=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13082217.png)
![(1S)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13082218.png)




![2-Methoxy-3-methyl-[1,1'-biphenyl]-4-ol](/img/structure/B13082261.png)


![3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13082270.png)

